molecular formula C10H20N2O4 B11878672 (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B11878672
M. Wt: 232.28 g/mol
InChI Key: RSRGPHDXIHPNAG-SSDOTTSWSA-N
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Description

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group, followed by esterification. One common method involves the use of tert-butoxycarbonyl chloride and a base such as triethylamine to protect the amino group. The resulting protected amino acid is then esterified using ethanol and a catalyst like sulfuric acid .

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amino acid.

    Coupling Reactions: Forms peptide bonds, leading to dipeptides or longer peptide chains.

Scientific Research Applications

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
  • ®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its ethyl ester group, which provides different reactivity and solubility properties compared to its methyl ester and free acid counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s1

InChI Key

RSRGPHDXIHPNAG-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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